

A Comparative Guide to Cross-Referencing 1-Methoxypropane NMR Data with Spectral Databases

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Compound of Interest

Compound Name: **1-methoxypropane**

Cat. No.: **B14500535**

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For researchers, scientists, and professionals in drug development, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. However, the reliability of experimentally acquired data is significantly enhanced by cross-referencing with established spectral databases. This guide provides a comparative analysis of ^1H and ^{13}C NMR data for **1-methoxypropane** from an educational resource and a public spectral database, offering a workflow for data validation.

Experimental Protocols

A standardized protocol is crucial for the reproducible acquisition of NMR spectra. Below is a general methodology for obtaining ^1H and ^{13}C NMR spectra of a small organic molecule like **1-methoxypropane**.

Sample Preparation:

- Sample Purity: Ensure the sample of **1-methoxypropane** is of high purity to avoid signals from contaminants.
- Solvent Selection: Dissolve approximately 5-10 mg of **1-methoxypropane** in 0.5-0.7 mL of a deuterated solvent. A common solvent for this compound is deuterated chloroform (CDCl_3),

which is largely transparent in the ^1H NMR spectrum, except for a residual peak around 7.26 ppm.[1][2]

- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[1][2]
- Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

- Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ^1H NMR and a corresponding frequency (e.g., 100 MHz) for ^{13}C NMR.
- ^1H NMR Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically sufficient.
 - Acquisition Time: Set to 2-4 seconds.
 - Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
 - Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
- ^{13}C NMR Parameters:
 - Pulse Sequence: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
 - Acquisition Time: Typically around 1-2 seconds.
 - Relaxation Delay: A delay of 2-5 seconds is common.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline corrections should be performed to obtain a clean spectrum.

Data Presentation: A Comparative Table

The following tables summarize the ^1H and ^{13}C NMR data for **1-methoxypropane** from an educational chemistry website (Doc Brown's Chemistry) and a comprehensive spectral database (Spectral Database for Organic Compounds - SDBS). This side-by-side comparison allows for easy identification of consistencies and minor variations in reported chemical shifts.

^1H NMR Data Comparison

Protons (Structure: $\text{CH}_3\text{-O-CH}_2\text{-CH}_2\text{-CH}_3$)	Doc Brown's Chemistry (CDCl_3)[2]	ChemicalBook (Solvent not specified)[3]
a (-OCH ₃)	δ 3.3 (s, 3H)	δ 3.336 (3H)
b (-O-CH ₂ -)	δ 3.4 (t, 2H, $J=7.0$ Hz)	δ 3.337 (2H)
c (-CH ₂ -)	δ 1.6 (sextet, 2H, $J=7.0$ Hz)	δ 1.59 (2H)
d (-CH ₃)	δ 0.9 (t, 3H, $J=7.0$ Hz)	δ 0.93 (3H)

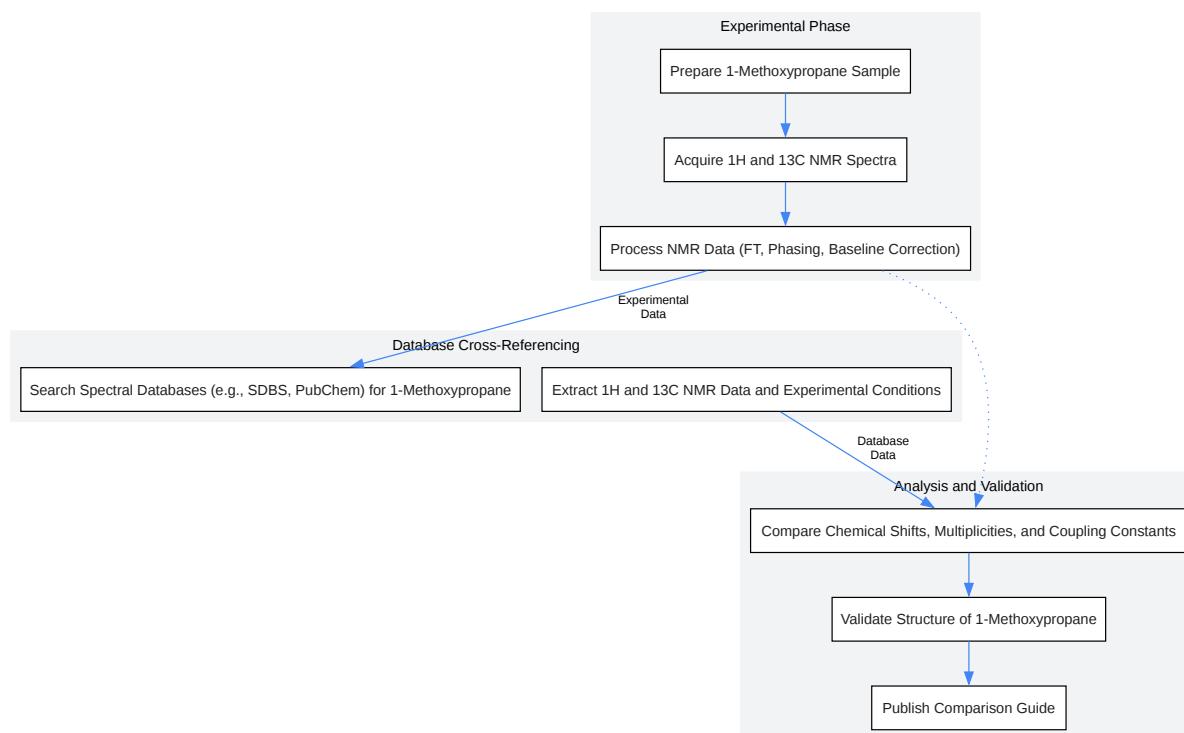
s = singlet, t = triplet, sextet = sextet

^{13}C NMR Data Comparison

Carbon (Structure: $\text{C}^1\text{H}_3\text{-O-C}^2\text{H}_2\text{-C}^3\text{H}_2\text{-C}^4\text{H}_3$)	Doc Brown's Chemistry (CDCl_3)[1]
1 (-OCH ₃)	δ 58.5
2 (-O-CH ₂ -)	δ 75.0
3 (-CH ₂ -)	δ 23.0
4 (-CH ₃)	δ 11.0

Visualization of the Cross-Referencing Workflow

The process of cross-referencing experimental NMR data with spectral databases can be visualized as a logical workflow. This ensures a systematic approach to data validation.



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Caption: Workflow for cross-referencing experimental NMR data with spectral databases.

In conclusion, the cross-referencing of experimentally obtained NMR data with established spectral databases is an indispensable step in the structural elucidation of molecules. The data for **1-methoxypropane** shows a high degree of consistency across different sources, which provides a strong confirmation of the assigned structure. This systematic approach of comparing experimental data with database values, as outlined in the workflow, ensures higher confidence in research findings and is a critical practice for scientists in various fields.

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